4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine
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Overview
Description
4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine typically involves the reaction of 7-chloroquinoline with 2,6-dimethylmorpholine under specific conditions. One common method involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yield and reduce reaction time . The reaction is usually carried out in an organic solvent such as ethanol, and the temperature is maintained at around 90°C for optimal results .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with more efficient and scalable techniques. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom on the quinoline ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antimalarial properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound inhibits heme crystallization in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . For its anticancer activity, the compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for its antimalarial and anti-inflammatory properties.
Quinacrine: A quinoline derivative with antiprotozoal and anticancer properties.
Uniqueness
4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoline ring with a morpholine moiety enhances its solubility and bioavailability, making it a promising candidate for further drug development .
Properties
IUPAC Name |
4-(7-chloroquinolin-4-yl)-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-10-8-18(9-11(2)19-10)15-5-6-17-14-7-12(16)3-4-13(14)15/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWMDOOKRDVCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C=CC(=CC3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49674890 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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